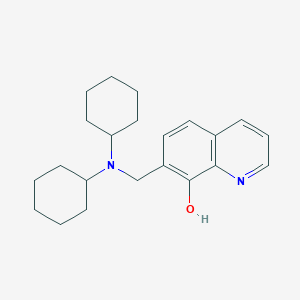
7-((Dicyclohexylamino)methyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((Dicyclohexylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Dicyclohexylamino)methyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 8-hydroxyquinoline, formaldehyde, and dicyclohexylamine. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-((Dicyclohexylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
7-((Dicyclohexylamino)methyl)quinolin-8-ol has several scientific research applications:
作用机制
The mechanism of action of 7-((Dicyclohexylamino)methyl)quinolin-8-ol primarily involves its chelating ability. The compound can form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. In medicinal applications, the chelation of metal ions can inhibit the activity of metalloenzymes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
7-((Dioctylamino)methyl)quinolin-8-ol: Similar in structure but with dioctylamino group instead of dicyclohexylamino.
8-Hydroxyquinoline: The parent compound, known for its broad range of applications.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of bromine atoms.
Uniqueness
7-((Dicyclohexylamino)methyl)quinolin-8-ol is unique due to the presence of the bulky dicyclohexylamino group, which can influence its solubility, stability, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
82280-18-0 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
7-[(dicyclohexylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H30N2O/c25-22-18(14-13-17-8-7-15-23-21(17)22)16-24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h7-8,13-15,19-20,25H,1-6,9-12,16H2 |
InChI 键 |
PSATVEXLJXSDFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(CC2=C(C3=C(C=CC=N3)C=C2)O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
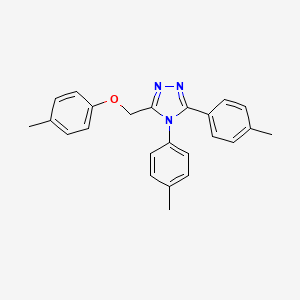
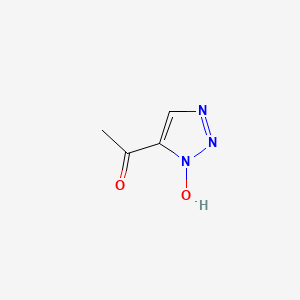
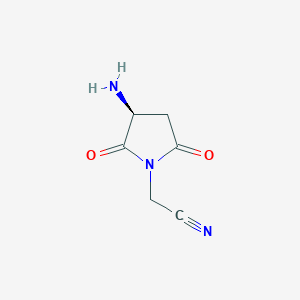
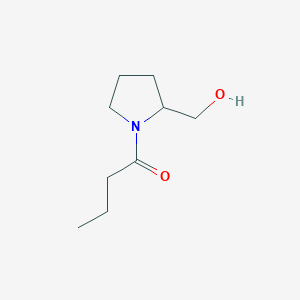

![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
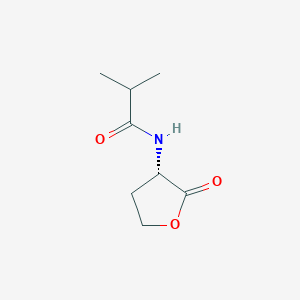




![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
